Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate
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Overview
Description
Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate is a heterocyclic compound that features a triazoloazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazole ring, followed by further cyclization to form the azepine ring. The final esterification step introduces the methyl propanoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or azepine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazole or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azepine rings can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- 3-(4-Methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
- 3-Hexyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Uniqueness
Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Biological Activity
Methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a triazoloazepine structure, characterized by the presence of a triazole ring fused to an azepine ring. The molecular formula is C11H16N4O. This structural configuration suggests potential interactions with biological targets, particularly in pharmacological contexts.
Antimicrobial Activity
Research indicates that derivatives of triazoloazepines exhibit significant antimicrobial properties . For example, compounds similar to this compound have been tested against various bacterial and fungal strains. In a study evaluating the antimicrobial efficacy of synthesized triazoles, it was found that several compounds demonstrated moderate activity against different pathogens when compared to standard antibiotics like Streptomycin and Nystatin .
Compound Type | Activity Level | Comparison Standard |
---|---|---|
Triazoloazepines | Moderate | Streptomycin |
Other Triazole Derivatives | Varies | Nystatin |
Anticancer Potential
The unique nitrogenous structure of triazoloazepines has also been linked to anticancer activity . Some studies suggest that modifications in the structure can enhance cytotoxic effects against cancer cell lines. For example, related compounds have shown promise in inhibiting cell proliferation in various cancer types.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: Evaluate the antimicrobial activity of synthesized triazoles.
- Methods: Compounds were tested against bacterial strains using standard disk diffusion methods.
- Results: Several derivatives exhibited significant inhibition zones compared to control groups.
-
Cytotoxicity Assessment
- Objective: Determine the anticancer potential of triazoloazepine derivatives.
- Methods: Cell viability assays were conducted on cancer cell lines.
- Results: Certain modifications led to increased cytotoxicity, indicating a structure-activity relationship that could be exploited for drug development.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of triazoloazepines. The introduction of various substituents can lead to improved potency against specific biological targets. For instance:
- Compounds with electron-withdrawing groups tend to show enhanced activity due to increased reactivity with biological nucleophiles.
- The presence of alkyl chains can influence solubility and membrane permeability, thereby affecting bioavailability.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propanoate |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)7-6-10-13-12-9-5-3-2-4-8-14(9)10/h2-8H2,1H3 |
InChI Key |
RSIBGJKVMRAYLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NN=C2N1CCCCC2 |
Origin of Product |
United States |
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